Vicriviroc

Catalog No.
S559713
CAS No.
306296-47-9
M.F
C28H38F3N5O2
M. Wt
533.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vicriviroc

CAS Number

306296-47-9

Product Name

Vicriviroc

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

Molecular Formula

C28H38F3N5O2

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1

InChI Key

CNPVJJQCETWNEU-CYFREDJKSA-N

SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Synonyms

1-((4,6-dimethyl-5-pyrimidinyl)carbonyl)-4-(4-(2-methoxy-4-(trifluoromethyl)phenyl)ethyl-3-methyl-1-piperazinyl)-4-methylpiperidine Sch 417690 Sch-417690 Sch417690 vicriviroc

Description

(4,6-dimethyl-5-pyrimidinyl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methyl-1-piperidinyl]methanone is a member of (trifluoromethyl)benzenes.
Vicriviroc, also known as SCH 417690 and SCH-D, is currently in clinical trials for the management of HIV-1. This pyrimidine based drug inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells. This drug was developed by Schering-Plough.
Vicriviroc is a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus. Vicriviroc is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells.

Vicriviroc is a small molecule antagonist of the CCR5 chemokine receptor. This means it binds to and blocks the CCR5 receptor on the surface of cells, preventing HIV-1 from using CCR5 to enter those cells. HIV-1 can utilize two main chemokine receptors, CCR5 and CXCR4, to enter immune system cells. Individuals who have a natural mutation in the CCR5 gene, CCR5-delta32, are largely resistant to HIV infection. This mutation prevents the CCR5 receptor from functioning normally. Vicriviroc works by mimicking this mutation, making cells resistant to HIV-1 infection via the CCR5 pathway [].

Pre-clinical Studies:

Prior to human trials, Vicriviroc was studied in cell cultures and animal models. These studies demonstrated that Vicriviroc could effectively block HIV-1 entry into CD4+ T cells, a type of immune cell that HIV-1 targets []. Additionally, Vicriviroc showed efficacy in preventing HIV-1 transmission in animal models []. These pre-clinical studies provided the foundation for further investigation in human trials.

Clinical Trials:

Vicriviroc has been evaluated in multiple clinical trials for the treatment of HIV-1 infection. These trials have assessed its efficacy and safety both as a single agent and in combination with other antiretroviral drugs []. The results of these trials have shown that Vicriviroc can be effective in suppressing HIV-1 viral load when used in combination with other antiretroviral therapies. However, Vicriviroc has not been shown to be effective as a single agent for the treatment of HIV-1 infection [].

Ongoing Research:

While Vicriviroc is an approved treatment for HIV-1 infection, research into its applications continues. Areas of ongoing investigation include:

  • Combination therapies: Researchers are exploring the use of Vicriviroc in combination with other novel antiretroviral drugs to develop more effective treatment regimens.
  • Long-acting formulations: Long-acting formulations of Vicriviroc are being developed to improve adherence to treatment.
  • Prevention of HIV transmission: Studies are ongoing to evaluate the potential of Vicriviroc for pre-exposure prophylaxis (PrEP) to prevent HIV infection in uninfected individuals.

XLogP3

3.7

Related CAS

394730-30-4 599179-03-0 (maleate) 541503-48-4 (HCl) 306296-47-9 (free base) 541503-81-5(malate)

Wikipedia

Vicriviroc

Dates

Modify: 2023-08-15
Idemyor V: Human immunodeficiency virus (HIV) entry inhibitors (CCR5 specific blockers) in development: are they the next novel therapies? HIV Clin Trials. 2005 Sep-Oct;6(5):272-7. [PMID:16306033]
Emmelkamp JM, Rockstroh JK: CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Eur J Med Res. 2007 Oct 15;12(9):409-17. [PMID:17933722]
Ghosal A, Ramanathan R, Yuan Y, Hapangama N, Chowdhury SK, Kishnani NS, Alton KB: Identification of human liver cytochrome P450 enzymes involved in biotransformation of vicriviroc, a CCR5 receptor antagonist. Drug Metab Dispos. 2007 Dec;35(12):2186-95. Epub 2007 Sep 7. [PMID:17827338]

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